Ethyl 2-oxothiane-3-carboxylate

Description

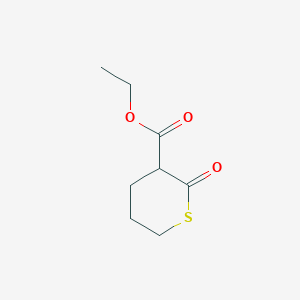

Ethyl 2-oxothiane-3-carboxylate (CAS 4547-45-9) is a sulfur-containing heterocyclic compound featuring a six-membered thiane ring substituted with an oxo group at position 2 and an ethyl carboxylate moiety at position 3. The compound is listed in Biopharmacule Speciality Chemicals’ product catalog as a specialty chemical (BP 240594547-45-9) .

Properties

IUPAC Name |

ethyl 2-oxothiane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3S/c1-2-11-7(9)6-4-3-5-12-8(6)10/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBWCQIQHISJCTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCSC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381160 | |

| Record name | ethyl 2-oxothiane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4547-45-9 | |

| Record name | ethyl 2-oxothiane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-oxothiane-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with sulfur and a suitable base, such as sodium ethoxide, under reflux conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiane ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-oxothiane-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

Substitution: Amines, alcohols, often in the presence of a base like triethylamine.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Amides, esters.

Scientific Research Applications

Applications in Organic Synthesis

a. Synthesis of Heterocyclic Compounds

One of the primary applications of ethyl 2-oxothiane-3-carboxylate is in the synthesis of heterocyclic compounds. Its reactivity allows it to participate in various chemical transformations, making it a valuable intermediate in the preparation of complex molecules. For instance, it has been utilized as a precursor for synthesizing hydrazones and other heterocycles, which are significant in pharmaceutical chemistry .

b. Antifungal and Antibacterial Activities

Recent studies have investigated the biological activities of derivatives of this compound. Some compounds derived from this structure have shown moderate antifungal and antibacterial properties, indicating potential applications in developing new antimicrobial agents . The ability to modify the compound's structure opens avenues for enhancing its biological activity.

Case Studies

Case Study 1: Synthesis of Hydrazones

A study detailed the reaction between this compound and hydrazine hydrate, leading to the formation of hydrazones. This reaction was optimized to yield high purity products suitable for further applications in drug development . The study highlighted the importance of reaction conditions, such as temperature and solvent choice, which significantly influenced product yield and purity.

Case Study 2: Antimicrobial Testing

In another investigation, derivatives of this compound were screened for their antimicrobial properties against various fungal strains. The results demonstrated that certain modifications to the compound enhanced its efficacy against specific pathogens, suggesting its potential use in pharmaceutical formulations targeting infectious diseases .

Comparative Data Table

Mechanism of Action

The mechanism by which ethyl 2-oxothiane-3-carboxylate exerts its effects depends on the specific application. In biochemical assays, it may act as a substrate or inhibitor of enzymes that interact with sulfur-containing compounds. The thiane ring can participate in various interactions, including hydrogen bonding and coordination with metal ions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Structural and Physical Properties

Ethyl 2-oxothiane-3-carboxylate belongs to a family of ethyl esters with oxo-functionalized cyclic frameworks. Below is a comparative analysis of its structural analogs:

| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Structural Features |

|---|---|---|---|---|

| This compound | 4547-45-9 | C₈H₁₀O₃S | 186.23 | Six-membered thiane ring, oxo (C=O), ethyl ester |

| Ethyl 2-oxocyclopentanecarboxylate | 611-10-9 | C₈H₁₂O₃ | 156.18 | Five-membered cyclopentane, oxo, ethyl ester |

| Ethyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate | 56020-69-0 | C₁₀H₁₆O₃ | 184.23 | Cyclopentane with two methyl groups, oxo, ethyl ester |

| Ethyl 2-oxooctahydropentalene-3a-carboxylate | 180573-21-1 | C₁₁H₁₆O₃ | 196.24 | Bicyclic octahydropentalene, oxo, ethyl ester |

| Ethyl 2-oxo-4-phenylbutyrate | 26926-94-2 | C₁₂H₁₄O₃ | 206.24 | Linear chain with phenyl substituent, oxo, ethyl ester |

Key Observations :

- Ring Systems : this compound’s thiane ring introduces sulfur, which may enhance polarity and nucleophilic reactivity compared to purely hydrocarbon analogs like cyclopentane derivatives .

- Molecular Weight : The bicyclic octahydropentalene analog (CAS 180573-21-1) has the highest molar mass, which could influence solubility and crystallization behavior .

Functional and Reactivity Differences

- Sulfur vs. Carbon Frameworks : The thiane ring’s sulfur atom may confer distinct electronic effects (e.g., resonance stabilization of intermediates) compared to cyclopentane or pentalene systems. Sulfur’s electronegativity and lone pairs could also influence hydrogen bonding or metal coordination .

- Steric Effects : Methyl-substituted derivatives (e.g., CAS 56020-69-0) may exhibit restricted conformational flexibility, impacting their utility in stereoselective syntheses .

Biological Activity

Ethyl 2-oxothiane-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antibacterial, cytotoxic, and antioxidant activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its thiane ring, which contributes to its unique chemical properties. The molecular formula is , and its structure allows for various functional interactions that are crucial for biological activity.

1. Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. A study conducted on various bacterial strains isolated from wound infections demonstrated that this compound can inhibit bacterial growth effectively. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that this compound could be a promising candidate for developing new antibacterial agents .

2. Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In vitro studies revealed that the compound induces apoptosis in cancer cells, with a notable selectivity for malignant cells over normal cells. The following table summarizes the cytotoxicity results against selected cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF7 | 20 |

| A549 | 25 |

The compound's mechanism of action appears to involve the disruption of mitochondrial function and the activation of caspase pathways, leading to programmed cell death .

3. Antioxidant Activity

This compound has also shown promising antioxidant activity. Its ability to scavenge free radicals was assessed using various assays, including DPPH and ABTS radical scavenging tests. The compound exhibited a dose-dependent response, with significant radical scavenging activity compared to standard antioxidants like ascorbic acid.

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH | 50 |

| ABTS | 40 |

These findings indicate that this compound may protect cells from oxidative stress, which is implicated in various diseases .

Case Studies

Case Study: Antibacterial Efficacy in Clinical Settings

A clinical study evaluated the effectiveness of this compound in treating patients with bacterial infections resistant to conventional antibiotics. The study involved a cohort of patients with chronic wounds infected by multidrug-resistant bacteria. Patients treated with this compound showed significant improvement in wound healing and reduction in bacterial load after two weeks of treatment.

Case Study: Cytotoxicity in Cancer Therapy

Another case study focused on the use of this compound in combination with standard chemotherapy drugs for patients with advanced-stage cancer. Preliminary results indicated enhanced therapeutic efficacy and reduced side effects, suggesting that this compound could serve as an adjunct therapy to improve outcomes in cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.